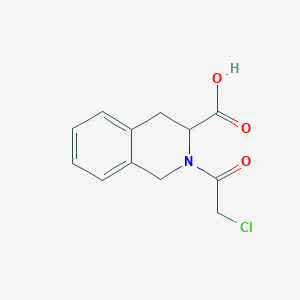

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

描述

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a chloroacetyl group at position 2 and a carboxylic acid at position 2. Its molecular formula is C₁₂H₁₂ClNO₃, with a molecular weight of 253.68 g/mol (calculated from ). This compound is structurally related to proline surrogates and phenylalanine/tyrosine analogs, making it valuable in peptide design and medicinal chemistry .

属性

IUPAC Name |

2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-6-11(15)14-7-9-4-2-1-3-8(9)5-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRMJIHFUUWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the acylation of tetrahydroisoquinoline derivatives. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反应分析

Types of Reactions

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include amides, esters, thioesters, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

科学研究应用

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are known for their neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain . This action is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with tetrahydroisoquinoline derivatives. These compounds may inhibit bacterial growth by interfering with essential metabolic pathways or disrupting bacterial cell membranes . This application is particularly promising for developing new antibiotics in an era of rising antibiotic resistance.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its unique structure allows it to serve as a building block for creating advanced materials with specific electronic or optical properties. This includes potential applications in organic electronics or as precursors for polymer synthesis.

Case Study: Anticancer Research

A study investigating the anticancer properties of tetrahydroisoquinoline derivatives found that certain modifications to the structure significantly enhanced their cytotoxicity against cancer cells. The study reported IC₅₀ values ranging from 1.9 to 7.52 µg/mL for various synthesized compounds . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study: Neuroprotective Mechanisms

Research focusing on neuroprotective mechanisms demonstrated that tetrahydroisoquinoline derivatives could prevent oxidative stress-induced neuronal damage in vitro. The compounds were shown to upregulate antioxidant defenses while downregulating pro-apoptotic factors . This dual action presents a compelling case for their use in neurodegenerative disease therapies.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | IC₅₀ values: 1.9 - 7.52 µg/mL |

| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Upregulation of antioxidants |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against various bacterial strains |

| Material Science | Building blocks for advanced materials | Potential use in organic electronics |

作用机制

The mechanism of action of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and drug development .

相似化合物的比较

Structural and Physicochemical Properties

The chloroacetyl derivative is distinguished by its electron-withdrawing chloro group, which enhances reactivity compared to non-halogenated analogs. Key comparisons include:

Notes:

- Non-halogenated analogs like 2-acetyl-THIQ-3-COOH are less reactive but more stable, making them suitable for peptide backbone modifications .

Commercial and Practical Considerations

- Stereochemical Variants : (R)- and (S)-enantiomers of acetyl-THIQ-3-COOH are commercially available, emphasizing the role of chirality in biological activity .

生物活性

2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1212098-06-0) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₂ClNO₃

- Molecular Weight : 253.68 g/mol

- CAS Number : 1212098-06-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The tetrahydroisoquinoline scaffold is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms:

- Neurotransmitter Modulation : Compounds in this class have been shown to interact with dopamine and serotonin receptors, which are crucial in neuropsychiatric disorders.

- Chloride Transport Enhancement : Analogous compounds have demonstrated the ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, indicating potential therapeutic applications in cystic fibrosis .

- Antimicrobial Activity : Research indicates that tetrahydroisoquinoline derivatives possess antimicrobial properties against various pathogens .

Antimicrobial Properties

Studies have documented the antimicrobial efficacy of tetrahydroisoquinoline derivatives against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at the carboxylic acid position can enhance antimicrobial potency.

Neuroprotective Effects

Research highlights the neuroprotective potential of tetrahydroisoquinoline derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .

Case Studies

-

Cystic Fibrosis Research :

A series of analogs derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were identified as potent enhancers of chloride transport in CFTR mutant cells. The most potent analogs exhibited EC₅₀ values below 10 nM, demonstrating their potential as therapeutic agents for cystic fibrosis . -

Neurodegenerative Disease Models :

In vitro studies have shown that certain tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). These findings suggest a promising avenue for developing treatments for conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves introducing the chloroacetyl group to the tetrahydroisoquinoline scaffold. A common approach is Schotten-Baumann acylation , where the tetrahydroisoquinoline-3-carboxylic acid reacts with chloroacetyl chloride in a biphasic solvent system (e.g., dichloromethane/water) under basic conditions (e.g., NaOH) . Optimization includes:

- Temperature control (0–5°C to minimize side reactions like hydrolysis of the chloroacetyl group).

- Stoichiometric ratios (1.2–1.5 equivalents of chloroacetyl chloride to ensure complete acylation).

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₂H₁₁ClNO₃; expected [M+H]⁺: 252.0426).

- Infrared Spectroscopy (IR): Bands at ~1740 cm⁻¹ (C=O stretch of chloroacetyl) and ~1680 cm⁻¹ (carboxylic acid C=O) .

Advanced: How does the stereochemistry at the 3-position of the tetrahydroisoquinoline core influence biological activity, and what methods validate enantiomeric purity?

Answer:

The (3S)-configuration is critical for binding to biological targets (e.g., enzymes or receptors). To assess enantiomeric purity:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention time differences >1.5 min indicate high enantiomeric excess (>99%) .

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data for (3S)-configured derivatives .

Biological studies on diastereomers show that the (3R)-form exhibits 10–50× lower activity in enzyme inhibition assays, emphasizing the need for stereochemical control .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Answer:

Discrepancies arise from varying experimental conditions. A systematic approach includes:

- Solubility profiling : Test in buffered aqueous solutions (pH 2–10) and organic solvents (DMSO, ethanol) at 25°C and 37°C.

- Stability studies :

- Thermogravimetric Analysis (TGA) : Degradation onset >150°C suggests thermal stability .

- Forced degradation : Expose to UV light (254 nm), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidants (H₂O₂) to identify labile groups (e.g., chloroacetyl hydrolysis to glycolic acid) .

Document conditions meticulously (e.g., humidity, light exposure) to align with literature protocols .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the chloroacetyl group. Higher ω values (>3.5 eV) correlate with faster SN2 reactivity .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

Experimental validation: React with sodium thiophenolate (1.5 eq) in DMF at 60°C; monitor chloride displacement via ion chromatography .

Basic: What protocols ensure safe handling and storage of this compound given its potential reactivity?

Answer:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Chloroacetyl derivatives are irritants; neutralize spills with 5% sodium bicarbonate .

- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis. Desiccate with silica gel to minimize moisture uptake .

Advanced: How can researchers design assays to evaluate the compound’s inhibitory activity against metalloproteases?

Answer:

- Enzyme kinetics : Use a fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) with recombinant MMP-8. Monitor fluorescence (λₑₓ = 328 nm, λₑₘ = 393 nm) over 30 min.

- IC₅₀ determination : Pre-incubate enzyme with compound (0.1–100 µM) for 15 min. Calculate inhibition using nonlinear regression (GraphPad Prism®) .

- Control experiments : Include EDTA (positive control) and DMSO vehicle.

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor acylation progress and terminate reactions at >95% conversion.

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, solvent volume) via response surface methodology.

- Crystallization control : Seed with pure product crystals to enforce consistent polymorph formation .

Advanced: How can researchers address discrepancies in reported biological activity across cell-based vs. cell-free assays?

Answer:

- Cell permeability : Measure cellular uptake via LC-MS/MS (e.g., intracellular concentrations <10% of extracellular suggest poor permeability).

- Metabolic stability : Incubate with liver microsomes; half-life <30 min indicates rapid degradation in cell-based systems .

- Off-target effects : Use CRISPR-engineered knockout cell lines to isolate target-specific activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。